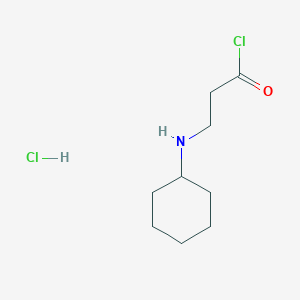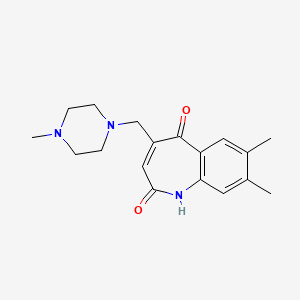
1,2',2'-Trimethyl-1,1'-bi(cyclopropane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2’,2’-Trimethyl-1,1’-bi(cyclopropane) is a cycloalkane compound with the molecular formula C₉H₁₆. It is characterized by its unique structure, consisting of two cyclopropane rings connected by a single carbon-carbon bond, with three methyl groups attached to the cyclopropane rings. This compound is of interest due to its strained ring structure, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2’,2’-Trimethyl-1,1’-bi(cyclopropane) can be synthesized through various methods, including:
Simmons-Smith Reaction: This method involves the reaction of alkenes with diiodomethane (CH₂I₂) in the presence of a zinc-copper couple, leading to the formation of cyclopropane rings.
Carbene Addition: Carbenes, such as methylene (CH₂), can react with alkenes to form cyclopropane rings.
Industrial Production Methods: Industrial production of 1,2’,2’-Trimethyl-1,1’-bi(cyclopropane) often involves large-scale application of the Simmons-Smith reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the selective formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2’,2’-Trimethyl-1,1’-bi(cyclopropane) undergoes various chemical reactions, including:
Substitution: Halogenation reactions, such as the reaction with bromine (Br₂), can lead to the formation of brominated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br₂) in the presence of light or a radical initiator.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Brominated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2’,2’-Trimethyl-1,1’-bi(cyclopropane) has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,2’,2’-Trimethyl-1,1’-bi(cyclopropane) involves its interaction with various molecular targets and pathways. The strained ring structure of the compound makes it highly reactive, allowing it to participate in a wide range of chemical reactions. The compound can interact with enzymes and other biomolecules, potentially leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
Cyclopropane: The simplest cycloalkane with a three-membered ring.
1,1,2-Trimethylcyclopropane: A similar compound with three methyl groups attached to a single cyclopropane ring.
Cyclohexane: A six-membered cycloalkane with less ring strain compared to cyclopropane.
Uniqueness: 1,2’,2’-Trimethyl-1,1’-bi(cyclopropane) is unique due to its dual cyclopropane rings and the presence of three methyl groups, which impart significant ring strain and unique reactivity. This compound serves as an important model for studying the effects of ring strain on chemical reactivity and stability .
Eigenschaften
CAS-Nummer |
65475-71-0 |
|---|---|
Molekularformel |
C9H16 |
Molekulargewicht |
124.22 g/mol |
IUPAC-Name |
1,1-dimethyl-2-(1-methylcyclopropyl)cyclopropane |
InChI |
InChI=1S/C9H16/c1-8(2)6-7(8)9(3)4-5-9/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
DQTHYOMPMZRBPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1C2(CC2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



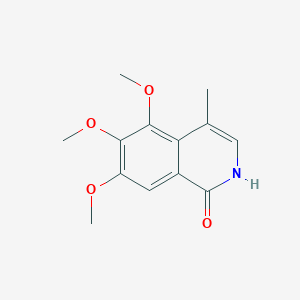


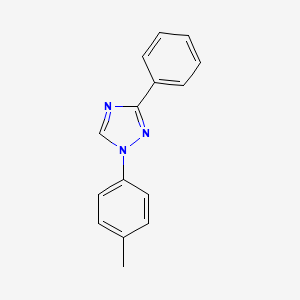
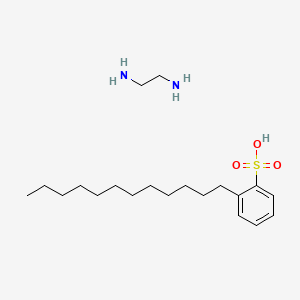

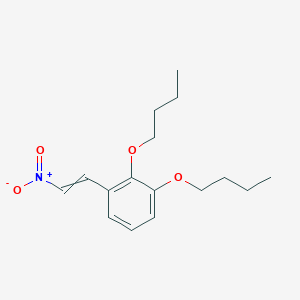

![[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14479952.png)

![3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B14479958.png)
